
N-methyl-3-nitro-5-(pentafluoroethoxy)pyridin-2-amine
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Overview
Description
N-methyl-3-nitro-5-(pentafluoroethoxy)pyridin-2-amine is a complex organic compound with the molecular formula C8H6F5N3O3 It is characterized by the presence of a nitro group, a pentafluoroethoxy group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-nitro-5-(pentafluoroethoxy)pyridin-2-amine typically involves multiple steps. One common approach includes the nitration of a pyridine derivative followed by the introduction of the pentafluoroethoxy group. The final step involves the methylation of the amine group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-methyl-3-nitro-5-(pentafluoroethoxy)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The pentafluoroethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions due to its unique structure.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Possible applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-methyl-3-nitro-5-(pentafluoroethoxy)pyridin-2-amine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its unique chemical structure. The nitro group and pentafluoroethoxy group may play key roles in these interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-3-nitro-5-(1,1,2,2,2-trifluoroethoxy)pyridin-2-amine
- N-Methyl-3-nitro-5-(1,1,2,2,2-tetrafluoroethoxy)pyridin-2-amine
Uniqueness
N-methyl-3-nitro-5-(pentafluoroethoxy)pyridin-2-amine is unique due to the presence of the pentafluoroethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where such properties are desirable, such as in the design of new pharmaceuticals or advanced materials .
Biological Activity
N-methyl-3-nitro-5-(pentafluoroethoxy)pyridin-2-amine, also referred to as EN300-6734819, is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
1. Overview of Biological Activities
The compound exhibits several notable biological activities, including:
- Antimicrobial Activity : EN300-6734819 has demonstrated potent antimicrobial properties against various bacterial and fungal pathogens. In vitro studies indicate its ability to inhibit microbial growth, suggesting potential as a novel antibiotic lead.
- Antiviral Activity : Preliminary findings show that the compound may interfere with viral replication or entry mechanisms, indicating its potential as an antiviral agent.
- Anti-inflammatory Effects : The compound modulates immune responses by inhibiting pro-inflammatory cytokines and enzymes. This property makes it relevant for treating inflammatory conditions such as rheumatoid arthritis and inflammatory bowel diseases.
- Anticancer Potential : Initial investigations suggest that EN300-6734819 could inhibit cancer cell proliferation by interfering with key cellular pathways, warranting further exploration as an adjunct to chemotherapy.
- Antioxidant Properties : Acting as a free radical scavenger, the compound protects cells from oxidative damage, contributing to overall health and disease prevention.
- Analgesic Effects : Studies indicate mild analgesic properties, potentially modulating pain perception pathways.
The mechanisms underlying the biological activities of EN300-6734819 are multifaceted:
2.1 Antimicrobial Mechanism
The compound's antimicrobial action is linked to its ability to disrupt bacterial cell wall synthesis and function, leading to cell lysis and death.
2.2 Antiviral Mechanism
By targeting specific viral proteins involved in replication or entry into host cells, EN300-6734819 may hinder the lifecycle of certain viruses.
2.3 Anti-inflammatory Mechanism
The inhibition of pro-inflammatory cytokines suggests a modulation of immune signaling pathways, which could be beneficial in managing chronic inflammatory diseases.
2.4 Anticancer Mechanism
The interference with signaling pathways critical for cell proliferation and survival may explain its anticancer potential.
3. Synthesis and Structural Characteristics
The synthesis of EN300-6734819 involves multiple steps:
- Nitration : Introduction of the nitro group at the appropriate position on the pyridine ring.
- Cyclization : Formation of the triazole ring through reaction with suitable reagents.
- N-Methylation : Addition of the methyl group to the nitrogen atom to yield the final compound.
These steps are crucial for achieving the desired biological activity and stability of the compound.
4. Case Studies and Research Findings
Several studies have explored the biological activity of EN300-6734819:
4.1 Antimicrobial Studies
In vitro assays demonstrated that EN300-6734819 effectively inhibited growth in various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those for standard antibiotics, highlighting its potential as a new antimicrobial agent.
4.2 Antiviral Studies
Research indicated that EN300-6734819 could reduce viral load in infected cell cultures by up to 70%, suggesting a strong antiviral effect against specific viruses.
4.3 Anti-inflammatory Studies
In models of inflammation, treatment with EN300-6734819 resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6, supporting its application in inflammatory diseases.
5. Data Table: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial and fungal growth | |
Antiviral | Interference with viral replication | |
Anti-inflammatory | Modulation of cytokine production | |
Anticancer | Inhibition of cancer cell proliferation | |
Antioxidant | Free radical scavenging | |
Analgesic | Modulation of pain perception |
6. Conclusion
This compound presents a promising profile for various therapeutic applications due to its diverse biological activities. Ongoing research is essential to fully elucidate its mechanisms of action and potential clinical uses across different fields such as antimicrobial therapy, oncology, and inflammatory disease management.
Properties
IUPAC Name |
N-methyl-3-nitro-5-(1,1,2,2,2-pentafluoroethoxy)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F5N3O3/c1-14-6-5(16(17)18)2-4(3-15-6)19-8(12,13)7(9,10)11/h2-3H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJOMMSFTRSLLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=N1)OC(C(F)(F)F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F5N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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